

An In-depth Technical Guide to the Mechanism of Action of BI 7446

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Compound of Interest

Compound Name: BI 7446

Cat. No.: B12386010

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Executive Summary

BI 7446 is a potent and selective cyclic dinucleotide (CDN)-based agonist of the Stimulator of Interferon Genes (STING) protein. By activating the STING signaling pathway, **BI 7446** initiates a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity effectively converts immunologically "cold" tumors into "hot" tumors, thereby promoting tumor-specific T-cell responses and long-lasting anti-tumor immunity. Preclinical studies have demonstrated its ability to induce tumor regression and establish immunological memory. This document provides a comprehensive overview of the mechanism of action of **BI 7446**, including detailed experimental protocols and quantitative data from key studies.

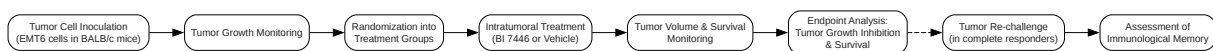
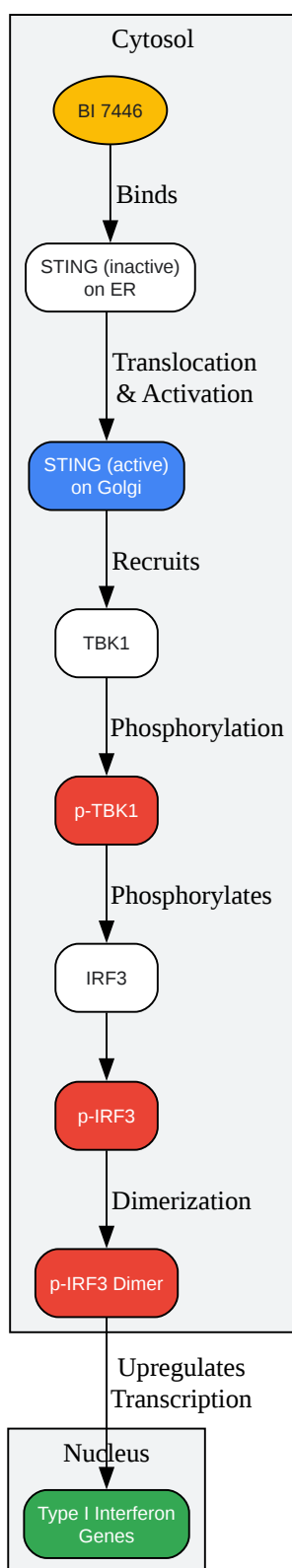
Core Mechanism of Action: STING Agonism

BI 7446 functions as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA. As a CDN, **BI 7446** mimics the natural ligand of STING, 2'3'-cGAMP, which is produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA.

The binding of **BI 7446** to the ligand-binding domain of STING induces a significant conformational change in the STING dimer. This conformational shift triggers the translocation of the STING protein from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi,

STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). The phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN- α and IFN- β) and other inflammatory cytokines. This cascade of events culminates in a potent anti-tumor immune response.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathway Diagram



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References

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- 2. pubs.acs.org [pubs.acs.org]
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